Primapterin

Catalog No.
S540186
CAS No.
2582-88-9
M.F
C9H11N5O3
M. Wt
237.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primapterin

CAS Number

2582-88-9

Product Name

Primapterin

IUPAC Name

2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)

InChI Key

LNXRKRFGNHXANN-UHFFFAOYSA-N

SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O

Solubility

Soluble in DMSO

Synonyms

Primapterin; 7-Isobiopterin; L-Erythro-7-isobiopterin;

Canonical SMILES

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O

Isomeric SMILES

CC(C(C1=CN=C2C(=NC(=NC2=O)N)N1)O)O

Description

The exact mass of the compound Primapterin is 237.0862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primapterin, also known as 7-iso-biopterin, is a pterin derivative that has recently garnered attention in biochemical research. It was first identified in the urine of a child with mild hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine due to deficiencies in the enzyme phenylalanine hydroxylase . Primapterin is structurally related to other pterins, which play crucial roles in various metabolic processes, particularly as cofactors in enzymatic reactions involving amino acid metabolism.

  • The biological function of primapterin is not fully understood. Its presence in hyperphenylalaninemia suggests a potential role in abnormal phenylalanine metabolism, but the specific mechanism requires further research.
  • Biopterin cofactors are essential for enzymes involved in neurotransmitter synthesis, including dopamine and serotonin []. However, whether primapterin plays a similar role remains to be elucidated.
  • Information regarding primapterin's safety and potential hazards is limited due to a lack of research.
Involving primapterin typically include:

  • Hydroxylation Reactions: Primapterin can act as a cofactor for phenylalanine hydroxylase and other hydroxylases, facilitating the conversion of phenylalanine to tyrosine .
  • Oxidation-Reduction Reactions: Like other pterins, it can undergo oxidation to form various derivatives, which may serve as biomarkers for certain metabolic disorders .

Primapterin exhibits biological activity primarily through its role as a cofactor in enzymatic reactions. Its presence has been linked to:

  • Amino Acid Metabolism: It aids in the metabolism of phenylalanine and other aromatic amino acids, which is critical for neurotransmitter synthesis .
  • Potential Biomarker: Elevated levels of primapterin may indicate metabolic disorders such as atypical phenylketonuria .

The synthesis of primapterin can be achieved through various methods, including:

  • Natural Extraction: Primapterin has been isolated from human urine and liver tissues, albeit in low concentrations .
  • Chemical Synthesis: Recent studies have proposed regiospecific synthesis methods that allow for the production of primapterin and its derivatives through controlled reactions involving precursor compounds .

Primapterin has potential applications in several fields:

  • Clinical Diagnostics: As a marker for metabolic disorders such as phenylketonuria, it could aid in early diagnosis and management .
  • Biochemical Research: Its role in enzymatic reactions makes it valuable for studying metabolic pathways and developing therapeutic strategies for related disorders.

Research on primapterin's interactions primarily focuses on its role as a cofactor. Studies have shown that:

  • Enzymatic Interactions: Primapterin interacts with enzymes like phenylalanine hydroxylase, affecting their activity and stability. Mutations affecting these interactions can lead to metabolic disorders .
  • Metabolic Pathway Studies: Understanding how primapterin interacts within metabolic pathways can provide insights into its function and potential therapeutic uses.

Primapterin shares structural and functional similarities with several other pterins. Here are some notable comparisons:

CompoundStructureBiological RoleUniqueness
Tetrahydrobiopterin6,7-dimethyltetrahydropterinCofactor for aromatic amino acid hydroxylasesMost studied pterin; critical for neurotransmitter synthesis
Anapterin7-anilino-5,6,7,8-tetrahydropterinInvolved in similar metabolic pathwaysLess prevalent; specific to certain conditions
6-Oxo-primapterinOxidized form of primapterinPotential biomarker for metabolic disordersIndicates oxidative stress or dysfunction

Primapterin's uniqueness lies in its specific role in atypical phenylketonuria and its distinct structural modifications compared to other pterins .

Systematic IUPAC Nomenclature and Structural Descriptors

Primapterin is chemically designated as 2-amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one, reflecting its pteridine core with substituents at positions 2, 4, and 7. The molecule consists of a fused pyrimidine-pyrazine ring system with:

  • Position 2: An amino (-NH₂) group.
  • Position 4: A ketone group (4-oxo).
  • Position 7: A 1,2-dihydroxypropyl side chain.

The stereochemistry of the dihydroxypropyl group is critical, with the L-erythro configuration (1R,2S) defining the biologically relevant form, L-Primapterin.

Structural FeatureDescription
Core structurePteridine (pyrimidine-pyrazine fused ring)
Position 2 substituentAmino group
Position 4 substituentKetone group
Position 7 substituent1,2-Dihydroxypropyl chain (chiral center)

Synonyms and Historical Terminology Evolution

Primapterin has been referred to by multiple names, reflecting its discovery and functional roles:

  • 7-Isobiopterin: Highlights structural similarity to biopterin, differing only in the side-chain position.
  • L-Erythro-7-isobiopterin: Emphasizes its stereochemical configuration.
  • Primapterin: The preferred IUPAC name, derived from its primary structural features.

Historical terminology aligns with advancements in pterin chemistry, particularly in distinguishing isomeric forms and metabolic pathways.

Registry Identifiers and Cross-Database Consistency

Primapterin is cataloged across major chemical databases with standardized identifiers:

RegistryIdentifierDetails
CAS2582-88-9Refers to the non-stereochemically defined form
PubChem CID135764911Primapterin (generic)
ChEBICHEBI:74689Bioinformatics reference for biological systems
CAS (L-Primapterin)2636-52-4Stereochemically defined form
PubChem CID (L-Primapterin)135764925L-Primapterin (stereospecific)

These identifiers ensure consistency in biochemical, pharmacological, and analytical literature.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

237.08618923 g/mol

Monoisotopic Mass

237.08618923 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Allegri G, Costa Netto HJ, Ferreira Gomes LN, Costa de Oliveira ML, Scalco FB, de Aquino Neto FR. Determination of six pterins in urine by LC-MS/MS. Bioanalysis. 2012 Jul;4(14):1739-46. doi: 10.4155/BIO.12.131. PubMed PMID: 22877220.
2: Opladen T, Hoffmann GF, Blau N. An international survey of patients with tetrahydrobiopterin deficiencies presenting with hyperphenylalaninaemia. J Inherit Metab Dis. 2012 Nov;35(6):963-73. doi: 10.1007/s10545-012-9506-x. Epub 2012 Jun 23. PubMed PMID: 22729819.
3: Pey AL, Martinez A, Charubala R, Maitland DJ, Teigen K, Calvo A, Pfleiderer W, Wood JM, Schallreuter KU. Specific interaction of the diastereomers 7(R)- and 7(S)-tetrahydrobiopterin with phenylalanine hydroxylase: implications for understanding primapterinuria and vitiligo. FASEB J. 2006 Oct;20(12):2130-2. Epub 2006 Aug 25. PubMed PMID: 16935936.
4: Ayling JE, Bailey SW, Boerth SR, Giugliani R, Braegger CP, Thöny B, Blau N. Hyperphenylalaninemia and 7-pterin excretion associated with mutations in 4a-hydroxy-tetrahydrobiopterin dehydratase/DCoH: analysis of enzyme activity in intestinal biopsies. Mol Genet Metab. 2000 Jul;70(3):179-88. PubMed PMID: 10924272.
5: Thöny B, Neuheiser F, Kierat L, Rolland MO, Guibaud P, Schlüter T, Germann R, Heidenreich RA, Duran M, de Klerk JB, Ayling JE, Blau N. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia. Hum Genet. 1998 Aug;103(2):162-7. PubMed PMID: 9760199.
6: Thöny B, Neuheiser F, Kierat L, Blaskovics M, Arn PH, Ferreira P, Rebrin I, Ayling J, Blau N. Hyperphenylalaninemia with high levels of 7-biopterin is associated with mutations in the PCBD gene encoding the bifunctional protein pterin-4a-carbinolamine dehydratase and transcriptional coactivator (DCoH). Am J Hum Genet. 1998 Jun;62(6):1302-11. PubMed PMID: 9585615; PubMed Central PMCID: PMC1377166.
7: Blau N, Kierat L, Matasovic A, Leimbacher W, Heizmann CW, Guardamagna O, Ponzone A. Antenatal diagnosis of tetrahydrobiopterin deficiency by quantification of pterins in amniotic fluid and enzyme activity in fetal and extrafetal tissue. Clin Chim Acta. 1994 May;226(2):159-69. PubMed PMID: 7923811.
8: Blau N, Kierat L, Curtius HC, Blaskovics M, Giudici T. Hyperphenylalaninaemia presumably due to carbinolamine dehydratase deficiency: loading tests with pterin derivatives. J Inherit Metab Dis. 1992;15(3):409-12. PubMed PMID: 1405481.
9: Curtius HC, Adler C, Heizmann C, Blau N, Rebrin I, Ghisla S. 7-substituted pterins: formation and occurrence. J Nutr Sci Vitaminol (Tokyo). 1992;Spec No:501-4. PubMed PMID: 1297797.
10: Katoh S, Sueoka T, Matsuura S, Sugimoto T. Biopterin and neopterin in human saliva. Life Sci. 1989;45(26):2561-8. PubMed PMID: 2615555.
11: Blau N, Curtius HC, Kuster T, Matasovic A, Schoedon G, Dhondt JL, Guibaud P, Giudici T, Blaskovics M. Primapterinuria: a new variant of atypical phenylketonuria. J Inherit Metab Dis. 1989;12 Suppl 2:335-8. PubMed PMID: 2512438.
12: Blau N, Dhondt JL, Guibaud P, Kuster T, Curtius HC. New variant of hyperphenylalaninaemia with excretion of 7-substituted pterins. Eur J Pediatr. 1988 Nov;148(2):176. PubMed PMID: 3234449.
13: Curtius HC, Kuster T, Matasovic A, Blau N, Dhondt JL. Primapterin, anapterin, and 6-oxo-primapterin, three new 7-substituted pterins identified in a patient with hyperphenylalaninemia. Biochem Biophys Res Commun. 1988 Jun 16;153(2):715-21. PubMed PMID: 3382399.
14: REMBOLD H, METZGER H. [Purification of biopterin and 7-biopterin]. Hoppe Seylers Z Physiol Chem. 1962 Nov 15;329:291-2. German. PubMed PMID: 13981581.

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